2'-(morpholin-4-yl)-2,4',7'-trioxo-1,2,4',6',7',8'-hexahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile
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Overview
Description
2’-(morpholin-4-yl)-2,4’,7’-trioxo-1,2,4’,6’,7’,8’-hexahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a morpholine ring, an indole moiety, and a pyrido[2,3-d]pyrimidine core, making it a highly interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(morpholin-4-yl)-2,4’,7’-trioxo-1,2,4’,6’,7’,8’-hexahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile typically involves multi-step reactions. One common method involves the reaction of salicylaldehyde with substituted acrylonitriles to form intermediate compounds, which are then further reacted to form the desired spiro compound . The reaction conditions often include the use of solvents like xylene and bases such as sodium methoxide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2’-(morpholin-4-yl)-2,4’,7’-trioxo-1,2,4’,6’,7’,8’-hexahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2’-(morpholin-4-yl)-2,4’,7’-trioxo-1,2,4’,6’,7’,8’-hexahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2’-(morpholin-4-yl)-2,4’,7’-trioxo-1,2,4’,6’,7’,8’-hexahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can effectively halt the growth of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and have been studied for their therapeutic potential.
Morpholine derivatives: Compounds containing the morpholine ring are known for their diverse biological activities.
Uniqueness
What sets 2’-(morpholin-4-yl)-2,4’,7’-trioxo-1,2,4’,6’,7’,8’-hexahydro-3’H-spiro[indole-3,5’-pyrido[2,3-d]pyrimidine]-6’-carbonitrile apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16N6O4 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2'-morpholin-4-yl-2,4',7'-trioxospiro[1H-indole-3,5'-6,8-dihydro-3H-pyrido[2,3-d]pyrimidine]-6'-carbonitrile |
InChI |
InChI=1S/C19H16N6O4/c20-9-11-15(26)22-14-13(16(27)24-18(23-14)25-5-7-29-8-6-25)19(11)10-3-1-2-4-12(10)21-17(19)28/h1-4,11H,5-8H2,(H,21,28)(H2,22,23,24,26,27) |
InChI Key |
KDCCJJZBHAWDFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C(=O)N2)C4(C(C(=O)N3)C#N)C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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